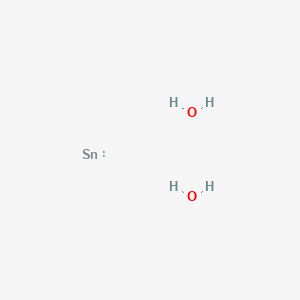

Tin dihydrate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

Molekularformel |

H4O2Sn |

|---|---|

Molekulargewicht |

154.74 g/mol |

InChI |

InChI=1S/2H2O.Sn/h2*1H2; |

InChI-Schlüssel |

GKYPJLUHGAJKEM-UHFFFAOYSA-N |

Kanonische SMILES |

O.O.[Sn] |

Herkunft des Produkts |

United States |

Fundamental Aspects and Classification of Hydrated Tin Species

Nomenclature and Chemical Formulae of Key Hydrated Tin Compounds

The nomenclature of hydrated tin compounds follows standard inorganic naming conventions, indicating the oxidation state of the tin ion and the number of water molecules present.

Also known as stannous chloride dihydrate, this compound is a white, crystalline solid. wikipedia.orgnoahchemicals.com It is created by dissolving tin in hydrochloric acid, followed by evaporation and crystallization. noahchemicals.com In the solid state, the tin atom is three-coordinate, with one water molecule directly bonded to the tin and a second water molecule linked to the first. wikipedia.orggeeksforgeeks.org These units stack in double layers within the crystal lattice, with the second water molecule situated between these layers. wikipedia.org Tin(II) chloride dihydrate is a stable hydrate (B1144303), though its aqueous solutions are susceptible to hydrolysis, especially when heated. wikipedia.orggeeksforgeeks.org

Tin(IV) sulfate (B86663) dihydrate, or stannic sulfate dihydrate, can be prepared through the reaction of metastannic acid or tin powder with sulfuric acid under oxidizing conditions. researchgate.net Its crystal structure consists of layers of [SnO4(H2O)2] octahedra, which are connected at the corners by sulfate tetrahedra. researchgate.net These layers are held together by hydrogen bonds of moderate strength between the coordinated water molecules and the oxygen atoms of the sulfate groups. researchgate.net

Hydrated tin(II) oxide, SnO·xH₂O, is a white precipitate that forms when an alkali hydroxide (B78521) is added to a solution of a tin(II) salt. epfl.chwikiwand.com The exact number of water molecules (x) can be less than one. wikipedia.org This hydrated oxide can be heated to produce the stable blue-black anhydrous form of tin(II) oxide. wikipedia.org When an alkali is added to a solution of tin(II) chloride, a white precipitate of hydrated tin(II) oxide forms initially. geeksforgeeks.orgwikiwand.com This precipitate is amphoteric and will dissolve in excess base to form a stannite (B86514) salt, such as sodium stannite. geeksforgeeks.orgwikiwand.com

Organotin compounds can also form hydrated complexes. An example is the complex salt K₂[(CH₃)₂SnF₄]·2H₂O, which is formed from the reaction of (CH₃)₂SnF₂ with potassium fluoride (B91410) in an aqueous medium. researchgate.net In this structure, the tin atom is in a slightly distorted octahedral coordination environment, with the methyl groups in a trans configuration. researchgate.net The potassium cations are coordinated by fluorine atoms and the oxygen atoms of the two water molecules. researchgate.net

Beyond the most common examples, tin forms a variety of other hydrated salts. Tin(IV) chloride, for instance, is known to form several hydrates, including a pentahydrate (SnCl₄·5H₂O) and an octahydrate ([SnCl₄(H₂O)₂]·6H₂O). wikipedia.orgnih.gov The pentahydrate was historically known as "butter of tin". wikipedia.org The crystal structures of these hydrates reveal that they are composed of cis-[SnCl₄(H₂O)₂] molecules, with additional water molecules acting as lattice water, creating an extensive network of hydrogen bonds. wikipedia.orgnih.gov The existence of di-, tri-, and tetrahydrates of tin(IV) chloride has also been reported. researchgate.net

Properties of Selected Hydrated Tin Compounds

| Compound Name | Chemical Formula | Molar Mass (g/mol) | Appearance | Melting Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 wikipedia.org | White crystalline solid wikipedia.org | 37.7 wikipedia.orgnoahchemicals.com | 2.71 wikipedia.org |

| Tin(IV) Chloride Pentahydrate | SnCl₄·5H₂O | 350.6 | White solid | 56 geeksforgeeks.org | 2.04 geeksforgeeks.org |

| Tin(IV) Sulfate Dihydrate | Sn(SO₄)₂·2H₂O | 342.85 | Solid | Decomposes | Not available |

| Hydrated Tin(II) Oxide | SnO·xH₂O | Variable | White solid wikipedia.org | Decomposes | Not available |

Coordination Chemistry of Water Ligands in Hydrated Tin Structures

The coordination of water molecules to tin centers is a critical aspect of the chemistry of these hydrated species. The geometry and bonding depend significantly on the oxidation state of the tin ion.

In tin(II) hydrated complexes, the presence of a stereochemically active 5s² lone pair of electrons strongly influences the coordination geometry. slu.se This lone pair occupies a significant portion of the coordination sphere, resulting in distorted geometries. slu.se For example, in the hydrated tin(II) ion, [Sn(H₂O)₃]²⁺, the tin atom binds to three water molecules, with the lone pair occupying a large void in the coordination sphere. slu.se This leads to a trigonal pyramidal geometry. epfl.ch

In contrast, tin(IV) , lacking the lone pair, typically exhibits more regular coordination geometries, most commonly octahedral. rsc.orgresearchgate.net In hydrated tin(IV) salts like the hydrates of tin(IV) chloride and tin(IV) sulfate, the tin(IV) ion is often six-coordinate. researchgate.netwikipedia.org For instance, in [SnCl₄(H₂O)₂]·6H₂O, the tin(IV) ion is coordinated by four chloride ions and two water molecules in a cis-octahedral arrangement. nih.gov The coordination chemistry of tin(IV) with oxygen-donor ligands is predominantly six-coordinate, although seven- and eight-coordinate compounds have also been reported. rsc.org The water molecules in these structures can act as ligands directly bonded to the tin center, and they can also participate in extensive hydrogen-bonding networks with anions and other water molecules in the crystal lattice. nih.gov

Synthetic Methodologies and Controlled Preparation of Hydrated Tin Compounds

Direct Synthesis of Crystalline Hydrated Tin Salts

The direct synthesis of crystalline hydrated tin salts often involves reactions in aqueous media, where water molecules are incorporated into the crystal lattice during the formation of the solid-state product. These methods are advantageous for their relative simplicity and ability to yield well-defined crystalline materials.

Precipitation and crystallization from aqueous solutions are the most common routes for obtaining hydrated tin salts. The choice of tin source, acid or base, and reaction conditions dictates the specific product formed.

A classic and widely used method for preparing tin(II) chloride dihydrate (SnCl₂·2H₂O) involves the direct reaction of metallic tin with hydrochloric acid. noahchemicals.comwikipedia.orgchemeurope.com The reaction proceeds as follows:

Sn(s) + 2HCl(aq) → SnCl₂(aq) + H₂(g) chemeurope.com

In this process, tin metal is dissolved in concentrated hydrochloric acid, often with gentle heating to increase the reaction rate. youtube.com The reaction can be slow, but it can be accelerated by the presence of a small amount of an oxidizing agent like nitric acid or a piece of platinum foil to create a galvanic cell. prepchem.com After the tin has dissolved, the resulting solution is carefully concentrated by evaporation. noahchemicals.comprepchem.com Cooling the concentrated, acidic solution leads to the crystallization of tin(II) chloride dihydrate, which appears as colorless crystals. noahchemicals.comsciencemadness.org It is crucial to maintain an excess of hydrochloric acid throughout the process to prevent the hydrolysis of tin(II) chloride, which would otherwise form an insoluble basic salt, tin(II) oxychloride (Sn(OH)Cl). wikipedia.orgchemeurope.comsciencemadness.org

| Parameter | Condition | Purpose |

| Reactants | Metallic Tin (Sn), Hydrochloric Acid (HCl) | To form aqueous tin(II) chloride. wikipedia.orgchemeurope.com |

| Temperature | Elevated (Heating) | To accelerate the dissolution of tin. youtube.com |

| Atmosphere | - | The reaction produces hydrogen gas. chemeurope.com |

| Post-Reaction | Evaporation and Cooling | To concentrate the solution and induce crystallization. noahchemicals.comprepchem.com |

| Key Factor | Excess HCl | To prevent hydrolysis and precipitation of Sn(OH)Cl. chemeurope.comsciencemadness.org |

Hydrated tin(II) oxide, also referred to as tin(II) hydroxide (B78521) or stannous hydroxide (Sn(OH)₂), is typically prepared by the precipitation of a tin(II) salt solution with a base. wikipedia.orgchemeurope.com When an alkali hydroxide, such as sodium hydroxide (NaOH), is added to a solution of tin(II) chloride, a white precipitate of hydrated tin(II) oxide forms. wikipedia.orgchemeurope.comsciencemadness.org

SnCl₂(aq) + 2NaOH(aq) → SnO·H₂O(s) + 2NaCl(aq) chemeurope.com

Similarly, aqueous ammonia (B1221849) can be used as the precipitating agent to yield the white, gelatinous precipitate of tin(II) hydroxide. libretexts.orgstackexchange.com The resulting precipitate's exact nature can be complex, with some studies identifying the product of basic hydrolysis of tin(II) solutions as the oxyhydroxide Sn₆O₄(OH)₄. wikipedia.org The synthesis can be performed under controlled conditions, such as a hydrothermal-alkaline solution method, where SnCl₂·2H₂O is dissolved and the pH is adjusted to a high level (e.g., 11) with NaOH, followed by heating to produce a blue-black precipitate of tin(II) oxide. unsri.ac.id

| Precipitating Agent | Tin(II) Source | Product | Observation |

| Sodium Hydroxide (NaOH) | SnCl₂(aq) | Hydrated Tin(II) Oxide (SnO·H₂O) | White precipitate. chemeurope.comsciencemadness.org |

| Aqueous Ammonia (NH₄OH) | Sn²⁺(aq) | Tin(II) Hydroxide (Sn(OH)₂) | White precipitate. libretexts.org |

The synthesis of tin(IV) sulfate (B86663) dihydrate (Sn(SO₄)₂·2H₂O) requires oxidizing conditions to convert tin from its +2 to +4 oxidation state, or to start with a tin(IV) precursor. A common method involves refluxing tin powder in concentrated sulfuric acid while actively passing an oxidizing agent, such as oxygen gas, through the reaction mixture. researchgate.netresearchgate.netiucr.org The synthesis can be carried out by reacting tin powder with 85% sulfuric acid at an elevated temperature (e.g., 368 K) in reflux for several days. iucr.org The resulting crystalline product, Sn(SO₄)₂·2H₂O, is then isolated by decanting, washing, and drying. iucr.org The crystal structure consists of layers of [SnO₄(H₂O)₂] octahedra connected by sulfate tetrahedra. researchgate.netresearchgate.net These syntheses can be sensitive, as tin(IV) sulfates are prone to hydrolysis, which can lead to the formation of amorphous hydrated tin(IV) oxide. researchgate.netresearchgate.net

| Reactants | Conditions | Product | Key Feature |

| Tin (Sn) powder, Sulfuric Acid (H₂SO₄), Oxygen (O₂) | Reflux, 368 K | Tin(IV) Sulfate Dihydrate (Sn(SO₄)₂·2H₂O) | Oxidizing environment is essential for Sn(IV) formation. researchgate.netiucr.org |

While many syntheses start with aqueous solutions to form hydrated salts, it is also possible to prepare them by the controlled hydration of their anhydrous counterparts. savemyexams.com Anhydrous salts are those that contain no water within their crystal structure. savemyexams.com The conversion from an anhydrous to a hydrated state is a reversible process. savemyexams.com

For example, anhydrous tin(II) chloride can be prepared by reacting tin metal with dry hydrogen chloride gas. wikipedia.orgchemeurope.com The controlled hydration of this anhydrous SnCl₂ to form SnCl₂·2H₂O requires the careful addition of water. This is often achieved by dissolving the anhydrous salt in a minimal amount of water containing hydrochloric acid to prevent hydrolysis. chemeurope.com Subsequent evaporation and crystallization yield the dihydrate. chemeurope.com Another method involves the dehydration of the dihydrate to the anhydrous form, for instance by heating or using a chemical dehydrating agent like acetic anhydride. prepchem.com The reverse of this process, hydration, must be managed carefully to ensure the correct number of water molecules are incorporated into the crystal lattice without causing undesired side reactions.

Synthesis of Tin-Containing Materials Utilizing Hydrated Tin Precursors

Hydrated tin compounds, particularly tin(II) chloride dihydrate (SnCl₂·2H₂O) and tin(IV) chloride pentahydrate (SnCl₄·5H₂O), are valuable precursors for the synthesis of a wide array of tin-containing materials. Their solubility and reactivity make them ideal starting points for producing oxides, sulfides, and other complex structures.

Research has demonstrated the use of these hydrated precursors in various synthetic routes:

Tin Oxide Nanoparticles and Thin Films: Tin(II) chloride dihydrate is frequently used in precipitation and hydrothermal methods to create tin oxide (SnO₂) nanoparticles. chalcogen.ro For instance, SnO₂ nanoparticles can be synthesized via a co-precipitation method using SnCl₂·2H₂O and a precipitating agent like sodium hydroxide or ammonia. stackexchange.comchalcogen.ro Similarly, hydrous tin oxide (SnO₂:H₂O) thin films have been chemically synthesized using SnCl₂·2H₂O as the cationic precursor in a successive ionic layer adsorption and reaction (SILAR) method. ias.ac.in

Mesoporous Materials: Tin(IV) chloride pentahydrate (SnCl₄·5H₂O) has been employed as the inorganic precursor to synthesize mesoporous tin oxide materials. bohrium.com In these syntheses, the hydrated tin precursor is used in conjunction with a surfactant template, and the pH is controlled with a base like ammonium (B1175870) hydroxide to guide the self-assembly process. bohrium.comnih.gov

Tin(II) Oxide Structures: Tin(II) chloride dihydrate serves as the starting material for synthesizing specific polymorphs of tin(II) oxide (SnO). For example, SnO micro-sheets have been prepared through a hydrothermal-alkaline solution method starting with SnCl₂·2H₂O. unsri.ac.id

Organic Synthesis: Beyond materials science, SnCl₂·2H₂O is utilized as a reagent in synthetic organic chemistry. For example, it has been used in a deep eutectic solvent as both a catalyst and solvent for the synthesis of N-arylacetamides and other complex organic molecules. researchgate.net

The choice between an anhydrous or hydrated precursor often depends on the solvent system; in aqueous synthesis, using the hydrated form like SnCl₂·2H₂O is common and effective, as the water of crystallization simply becomes part of the solvent. researchgate.net

Aqueous Solution-Based Precipitation and Crystallization

1 Fabrication of Tin Oxide (SnO, SnO₂) Nanostructures and Thin Films

The creation of tin oxide (SnO and SnO₂) nanostructures and thin films using hydrated tin compounds, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) and tin(IV) chloride pentahydrate (SnCl₄·5H₂O), represents a significant area of research in materials science. The physical and chemical properties of the resulting tin oxide materials are heavily influenced by the chosen synthetic method, which in turn dictates their suitability for various applications, including gas sensors, catalysts, and transparent conducting films. mdpi.com

1 Co-precipitation Methodologies Employing Hydrated Tin Chloride

Co-precipitation is a straightforward and commonly used technique for producing tin oxide nanoparticles. iau.ir This method involves the hydrolysis of a hydrated tin salt precursor, most often stannous chloride dihydrate (SnCl₂·2H₂O), within an aqueous solution. researchgate.net A precipitating agent like ammonia or sodium hydroxide is introduced to facilitate the formation of tin hydroxide or hydrous tin oxide. This intermediate product is then subjected to heat treatment, known as calcination, to produce tin oxide. chalcogen.ro

The process typically starts by dissolving SnCl₂·2H₂O in a solvent. iau.ir The controlled addition of a precipitating agent, while maintaining a specific temperature and stirring, initiates the formation of a precipitate. chalcogen.ro Key factors influencing the final particle characteristics include pH, temperature, precursor concentration, and the rate at which the precipitating agent is added. iau.irresearchgate.net For example, a rapid increase in pH generally results in smaller, more amorphous particles. Following precipitation, the solid material is separated, washed, dried, and finally calcined to form crystalline SnO₂. The temperature and duration of calcination are critical for determining the final crystallite size and phase of the nanoparticles. chalcogen.ro

Table 1: Examples of Co-precipitation Synthesis of Tin Oxide Nanoparticles

| Precursor | Precipitating Agent | Resulting Material | Average Crystallite Size | Reference |

|---|---|---|---|---|

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ammonia | SnO₂ nanoparticles | 23 nm | researchgate.net |

| Tin(IV) chloride pentahydrate (SnCl₄·5H₂O) | Sodium Carbonate | SnO₂ nanoparticles | Not specified | iosrjournals.org |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Sodium Hydroxide | SnO₂ nanoparticles | 47.35 nm | chalcogen.ro |

2 Sol-Gel Techniques (Dip Coating, Spin Coating) using SnCl₂·2H₂O or SnCl₄·5H₂O

The sol-gel method is a versatile, low-temperature wet-chemical technique for creating high-purity tin oxide thin films and nanoparticles. i-asem.org This process involves the evolution of a colloidal suspension of solid particles (a "sol") into a solid "gel" phase. Hydrated tin chlorides like SnCl₂·2H₂O and SnCl₄·5H₂O are frequently used as precursors. i-asem.orgimim.pl

The synthesis is initiated by the hydrolysis and condensation of the tin precursor in a solvent, which leads to the formation of a three-dimensional Sn-O-Sn network, or gel. The properties of this gel are highly dependent on factors such as precursor concentration, pH, and reaction temperature. i-asem.org

To create thin films, the sol can be applied to a substrate using methods like dip coating or spin coating. instras.com

Dip Coating: In this method, the substrate is submerged in the sol and then pulled out at a controlled speed.

Spin Coating: A small quantity of the sol is placed on the substrate, which is then spun at a high velocity to evenly spread the solution. mdpi.com

After the coating process, the films undergo annealing to remove organic residues and to crystallize the amorphous tin oxide into its desired phase. imim.pl

Table 2: Sol-Gel Synthesis of Tin Oxide Thin Films

| Precursor | Deposition Technique | Substrate | Annealing Temperature | Resulting Film Properties | Reference |

|---|---|---|---|---|---|

| Tin(II) chloride dihydrate | Spin Coating | Glass | 300°C | Orthorhombic crystalline structure | i-asem.org |

| Tin(IV) chloride pentahydrate | Electrospinning & Sol-Gel | Not specified | 500°C for 10h | Amorphous-crystalline layer of SnO₂ nanofibers | imim.pl |

| Tin isopropoxide | Dip Coating | Pyrex glass | Not specified | Nanocrystalline SnOₓ thin film, 6-8 nm crystallite size | instras.com |

3 Hydrothermal and Solvothermal Synthesis from Hydrated Tin Salts

Hydrothermal and solvothermal techniques are effective for synthesizing crystalline tin oxide nanostructures with well-controlled shapes and sizes. iau.iriipseries.org These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at high temperatures and pressures within a sealed container called an autoclave. iipseries.org

In a typical hydrothermal synthesis, a hydrated tin salt such as SnCl₂·2H₂O is dissolved in a solvent, and a mineralizer is often added to control the pH. iipseries.orgnanoient.org The mixture is then heated in an autoclave, where the elevated temperature and pressure facilitate the formation of highly crystalline materials. iau.iriipseries.org The morphology of the resulting nanostructures, which can range from nanoparticles to nanorods, is controlled by adjusting parameters like reaction temperature, time, and the use of surfactants. biojournals.us

Table 3: Hydrothermal Synthesis of Tin Oxide Nanostructures

| Precursor | Solvent | Temperature | Time | Resulting Morphology | Reference |

|---|---|---|---|---|---|

| Tin(II) chloride dihydrate | Water | 130°C | 24h | Nanoparticles | iau.ir |

| Tin(II) chloride dihydrate | Water | 150°C | 1h | Nanoparticles | iipseries.org |

| Tin(II) chloride dihydrate & Tin(II) sulfate dihydrate | Seawater electrolyte | 200°C | 4-6h | Nanorods | biojournals.us |

4 Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis offers a rapid and energy-efficient pathway to produce tin oxide nanostructures. espublisher.com This method uses microwave irradiation for heating, which dramatically reduces reaction times compared to conventional methods. ijnnonline.net The fast and uniform heating often leads to nanoparticles with a consistent size distribution and high purity. ijcce.ac.ir

In this process, a solution containing a hydrated tin precursor like SnCl₂·2H₂O is exposed to microwave irradiation in a specialized reactor. ijcce.ac.irjetir.org This rapid heating accelerates the chemical reactions that lead to the formation of tin oxide nanoparticles. The final properties of the nanoparticles are determined by factors such as microwave power, reaction duration, and precursor concentration. espublisher.comijcce.ac.ir

Table 4: Microwave-Assisted Synthesis of Tin Oxide Nanoparticles | Precursor | Key Synthesis Parameter | Resulting Particle Size | Key Finding | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Tin(II) chloride dihydrate, Trisodium citrate (B86180) | Varied pH | Not specified | pH affects crystallite size and optical bandgap | espublisher.com | | Tin(II) chloride dihydrate | Not specified | ~1.1 to ~2.7 nm | Extremely fine and pure SnO₂ nanoparticles were synthesized | ijnnonline.net | | Tin(II) chloride dihydrate | Not specified | 5 nm | Technique can produce large quantities of homogeneous nanoparticles in a short time | ijcce.ac.ir |

5 Homogeneous Precipitation Methods

Homogeneous precipitation allows for the slow and uniform creation of a precipitate, which results in well-defined and consistently sized nanoparticles. researchgate.net In this technique, the precipitating agent is generated in-situ through a slow chemical reaction, rather than being added externally. chalcogen.ro

For tin oxide synthesis, urea (B33335) is often used as the agent that slowly decomposes upon heating to release hydroxide ions. researchgate.net When a solution of a hydrated tin salt and urea is heated, the urea hydrolyzes, gradually increasing the pH and leading to the controlled precipitation of tin hydroxide. chalcogen.roresearchgate.net This slow, uniform change in pH results in highly uniform nanoparticles. researchgate.net Subsequent calcination converts the precipitate into crystalline SnO₂ with a narrow size distribution. chalcogen.ro

Table 5: Homogeneous Precipitation of Tin Oxide

| Precursor | Precipitating Agent Source | Calcination Temperature | Resulting Particle Size | Key Feature | Reference |

|---|---|---|---|---|---|

| Tin(IV) chloride | Urea | 600°C | 3-4 nm (precursor) | Higher specific surface area compared to conventional precipitation | researchgate.net |

| Tin(IV) chloride pentahydrate | Urea | Not specified | 3-5 nm | Resulted in powders with a large surface area | chalcogen.ro |

6 Gel Combustion Synthesis

Gel combustion is a high-temperature, self-sustaining process that uses an exothermic reaction between an oxidizer and a fuel to create fine, crystalline oxide powders. informaticsjournals.co.in While metal nitrates are typical oxidizers, hydrated tin chlorides can be used with a suitable fuel like citric acid or urea. iitm.ac.innih.gov

The process starts with a homogeneous solution of the hydrated tin precursor and a fuel, which is then heated to form a viscous gel. iitm.ac.in Further heating ignites the gel, causing a self-propagating combustion reaction. The intense heat and gas produced during this rapid reaction help to create fine, porous tin oxide powders, often without the need for a separate calcination step. informaticsjournals.co.in The characteristics of the final product are heavily dependent on the type of fuel and the fuel-to-oxidizer ratio. nih.gov

Table 6: Gel Combustion Synthesis of Tin Oxide Nanoparticles | Precursor | Fuel/Complexing Agent | Resulting Particle Size | Application of Product | Reference | | :--- | :--- | :--- | :--- | :--- | | Tin(II) chloride dihydrate | Citric Acid | 10-14 nm | Not specified | Cost-effective method yielding product at low temperatures | iitm.ac.in | | Tin(IV) chloride | Sorbitol | 3.9 nm | Gas sensing (CO) | Sensor showed high sensitivity to CO | nih.gov | | Tin(II) chloride dihydrate | Nitric Acid (as oxidizer) | Not specified | Ethanol (B145695) sensing | Resultant composites showed porous high specific surface area | informaticsjournals.co.in |

Incorporation of Tin(II) into Layered Double Hydroxides via Co-precipitation

Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds, are a class of anionic clays (B1170129) with a general formula of [M(II)₁-ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O. The ability to isomorphously substitute the divalent and trivalent metal cations in the brucite-like layers allows for the tuning of their chemical and physical properties. The incorporation of tin(II) cations into the LDH structure is a noteworthy example of such modification, which can be effectively achieved through the co-precipitation method.

The co-precipitation technique is the most common and straightforward method for synthesizing LDHs. nih.gov It involves the simultaneous precipitation of the constituent metal ions from a solution upon the addition of a base. For the synthesis of tin(II)-containing LDHs, an aqueous solution containing the desired molar ratios of a tin(II) salt (e.g., tin(II) chloride) and other metal salts (e.g., magnesium and aluminum salts) is prepared. A basic solution, typically sodium hydroxide, is then added dropwise to the metal salt solution with vigorous stirring to induce co-precipitation. organic-chemistry.org

The pH of the reaction mixture is a critical parameter that must be carefully controlled, typically maintained in a range of 8 to 10, to ensure the formation of the layered hydrotalcite structure and prevent the formation of separate metal hydroxide phases. nih.govorganic-chemistry.org The general reaction can be represented as follows:

(1-x)M(II)²⁺ + xSn(II)²⁺ + yM(III)³⁺ + (2+y)OH⁻ + (x+y)/n Aⁿ⁻ → M(II)₁-ₓ₋ySn(II)ₓM(III)y(OH)₂(Aⁿ⁻)(x+y)/n·mH₂O

Research has demonstrated the successful synthesis of hydrotalcite-like magnesium–aluminum and magnesium–cobalt–aluminum layered double hydroxides containing tin(II) in the metal hydroxide layers using the co-precipitation method. ubc.ca Studies have shown that the maximal degree of substitution of tin for magnesium in the hydrotalcite structure can be around 10%. ubc.ca The use of an aqueous solution of tin chloride as the tin precursor has been shown to yield samples without extraneous phases, as confirmed by X-ray diffraction (XRD) analysis. ubc.ca

Table 1: Synthesis Parameters for Tin(II)-Containing Layered Double Hydroxides via Co-precipitation

| Parameter | Description | Reference |

| Tin Precursor | Tin(II) chloride (SnCl₂) | ubc.ca |

| Other Metal Precursors | Magnesium salts, Aluminum salts, Cobalt salts | ubc.ca |

| Precipitating Agent | Sodium hydroxide (NaOH) | organic-chemistry.org |

| pH Range | 8 - 10 | nih.govorganic-chemistry.org |

| Maximum Sn(II) Substitution | ~10% for Mg | ubc.ca |

| Characterization | X-ray Diffraction (XRD) | ubc.ca |

Synthesis of Complex Organotin and Coordination Compounds (e.g., Dibutyldi(camphorsulfonyl)tin Dihydrate, Selenidostannate Dihydrates)

The synthesis of complex organotin and coordination compounds, often incorporating water molecules to form dihydrates, opens avenues to materials with unique structural motifs and potential applications in catalysis and materials science. This subsection focuses on the synthetic approaches for two distinct classes of such compounds: organotin sulfonates and selenidostannates.

Dibutyldi(camphorsulfonyl)this compound

In this proposed synthesis, dibutyltin(IV) oxide would be reacted with two equivalents of camphorsulfonic acid. The reaction is typically carried out in a suitable organic solvent, such as toluene (B28343) or a halogenated hydrocarbon, and often involves azeotropic removal of water to drive the reaction to completion. However, to obtain the dihydrate, the reaction would be worked up in the presence of a controlled amount of water.

The proposed reaction is as follows:

Bu₂SnO + 2 (Camphor-SO₃H) → Bu₂Sn(O₃S-Camphor)₂ + H₂O

Following the initial reaction, the product would be isolated and recrystallized from a solvent system containing water to facilitate the formation of the dihydrate, Bu₂Sn(O₃S-Camphor)₂·2H₂O. The synthesis of related compounds, such as dibutyltin (B87310) (S)-camphorsulfonyl hydride, has been reported, indicating the feasibility of forming bonds between a dibutyltin moiety and a camphorsulfonyl group. nih.gov

Table 2: Proposed Synthesis of Dibutyldi(camphorsulfonyl)this compound

| Reactant 1 | Reactant 2 | Proposed Method | Key Condition for Dihydrate Formation |

| Dibutyltin(IV) oxide (Bu₂SnO) | Camphorsulfonic acid | Condensation reaction | Recrystallization from a water-containing solvent system |

Selenidostannate Dihydrates

Selenidostannates are a class of compounds containing tin and selenium, often forming complex anionic frameworks with charge-balancing cations. The synthesis of hydrated selenidostannates typically employs solvothermal or hydrothermal methods. These techniques involve carrying out the reaction in a sealed vessel at elevated temperatures and pressures, using water or an organic solvent as the reaction medium.

The solvothermal synthesis of selenidostannate dihydrates often involves the reaction of elemental tin and selenium with a carbonate salt (e.g., K₂CO₃, Rb₂CO₃) in a mixed solvent system, such as water and methanol. researchgate.net The reaction temperature is a critical parameter, typically ranging from 115 to 190 °C. researchgate.net For instance, the hydrothermal reaction of SnS₂ with Rb₂CO₃ in an aqueous solution saturated with H₂S at 190°C has been reported to yield Rb₂Sn₃S₇·2H₂O, a related chalcogenostannate dihydrate. researchgate.net

A specific example is the synthesis of [Ni(tren)(en)]SnSe₃·H₂O, where a nickel complex acts as a template, leading to a zero-dimensional structure containing a hydrated selenidostannate anion. researchgate.net Another route involves the reaction of A₂CO₃ (where A = K, Rb) with Sn and Se in a water/methanol mixture at temperatures between 115-130 °C, which can afford isotypic selenidostannates(IV) of the formula A₆Sn₄Se₁₁·xH₂O. researchgate.net

Table 3: Examples of Solvothermal/Hydrothermal Synthesis of Hydrated Selenidostannates

| Starting Materials | Solvent System | Temperature (°C) | Product | Reference |

| A₂CO₃ (A=K, Rb), Sn, Se | H₂O/CH₃OH | 115-130 | A₆Sn₄Se₁₁·xH₂O | researchgate.net |

| SnS₂, Rb₂CO₃, H₂S | H₂O | 190 | Rb₂Sn₃S₇·2H₂O | researchgate.net |

| Nickel complex, Sn, Se | Not specified | Not specified | [Ni(tren)(en)]SnSe₃·H₂O | researchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization of Hydrated Tin Compounds

Crystallographic Analysis

Crystallographic techniques are indispensable for determining the atomic arrangement and phase purity of hydrated tin compounds.

Single Crystal X-ray Diffraction (SXRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For hydrated tin compounds, SXRD provides unambiguous information on bond lengths, bond angles, and the coordination environment of the tin atom and associated water molecules.

A notable example is tin(II) chloride dihydrate (SnCl₂·2H₂O). SXRD studies have revealed that its structure consists of the tin atom, two chlorine atoms, and two water molecules. wikipedia.orgyoutube.com The tin atom is three-coordinate, with one water molecule directly bonded to the tin center. The second water molecule is not directly coordinated to the tin atom but is instead hydrogen-bonded to the first water molecule. wikipedia.orgyoutube.com This arrangement results in the molecules stacking in double layers within the crystal lattice, with the second, non-coordinated water molecule situated between these layers. wikipedia.org Neutron and X-ray diffraction studies have also investigated phase transitions related to the ordering of hydrogen atoms at different temperatures. iaea.orgoup.com

Powder X-ray Diffraction (PXRD) is a powerful tool for identifying crystalline phases and determining the crystal system of a material. It is particularly useful for routine analysis and for materials that cannot be grown as large single crystals.

The PXRD pattern of tin(II) chloride dihydrate (SnCl₂·2H₂O) confirms its crystalline nature and is consistent with a monoclinic crystal system. sigmaaldrich.com The cell parameters determined from PXRD are reported to be a=9.313 Å, b=7.250 Å, c=8.970 Å, and β=114°55′. sigmaaldrich.com Another monoclinic phase of SnCl₂ has also been identified, crystallizing in the P2₁/c space group. materialsproject.org

Furthermore, PXRD is instrumental in characterizing the products of chemical reactions involving hydrated tin precursors. For instance, the thermal oxidation of SnCl₂ can lead to the formation of highly crystalline tin(IV) oxide (SnO₂) nanostructures. researchgate.net The resulting SnO₂ often exhibits a tetragonal crystal structure, the presence and purity of which can be verified by its characteristic PXRD pattern.

For complex structures or when high resolution is paramount, Synchrotron Powder X-ray Diffraction (s-XRPD) is the technique of choice. nih.gov The high intensity and brilliance of synchrotron radiation allow for the collection of high-quality data from which detailed structural information can be extracted, even for materials with low scattering power or in cases of peak overlap. nih.govsynchrotron.org.au

The crystal structure of tin(IV) sulfate (B86663) dihydrate (Sn(SO₄)₂·2H₂O) was successfully determined from high-resolution synchrotron powder X-ray diffraction data. nih.govnih.govresearchgate.net The analysis revealed a monoclinic structure with space group P2₁/n. researchgate.netresearchgate.net The structure is composed of layers of slightly distorted [SnO₄(H₂O)₂] octahedra, where the tin(IV) atom is located at an inversion center. researchgate.netresearchgate.net These octahedra are corner-connected by sulfate tetrahedra to form layers. The layers are held together by moderately strong hydrogen bonds between the coordinated water molecules and the sulfate oxygen atoms. nih.govresearchgate.net

Table 1: Crystallographic Data for Selected Hydrated Tin Compounds

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | Monoclinic | P2₁/c | sigmaaldrich.commaterialsproject.org |

| Tin(IV) Sulfate Dihydrate | Sn(SO₄)₂·2H₂O | Monoclinic | P2₁/n | nih.govresearchgate.net |

| Tin(IV) Oxide (from precursor) | SnO₂ | Tetragonal | - | researchgate.net |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, probe the vibrational modes of molecules. They are highly sensitive to the chemical environment, bonding, and structure of hydrated tin compounds, providing complementary information to diffraction methods. wikipedia.org

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations. It is an effective method for identifying functional groups and studying the nature of chemical bonds. In hydrated tin compounds, FTIR is particularly useful for characterizing the vibrations of water molecules and Sn-O bonds.

The FTIR spectrum of tin(II) chloride dihydrate shows characteristic absorption bands that confirm the presence of water of hydration. researchgate.netrsc.org Broad absorption bands in the high-frequency region (typically 3200-3600 cm⁻¹) are indicative of O-H stretching vibrations, while bending modes of water molecules appear at lower frequencies (around 1600 cm⁻¹). The presence of Sn-OH and Sn-Cl bonds can also be identified by their characteristic vibrations in the fingerprint region below 1000 cm⁻¹. researchgate.net Analysis of these spectra helps to ascertain the presence and bonding environment of water molecules within the crystal lattice. ijraset.com

Raman spectroscopy is a light scattering technique that provides information on the vibrational, rotational, and other low-frequency modes in a system. It is an excellent tool for obtaining a "molecular fingerprint" and is particularly sensitive to lattice vibrations and the vibrations of non-polar bonds.

For tin(II) chloride dihydrate, Raman spectroscopy has been used to characterize the low-frequency modes. rsc.org Frequencies observed in the range of 52 to 222 cm⁻¹ have been assigned to the deformation and stretching modes of Cl-Sn-Cl, Cl-Sn-O, and Sn-Cl groups. rsc.org A band around 247 cm⁻¹ is attributed to the hydrogen-bonded network of the water molecules. rsc.org Theoretical studies on hydrated tin(II) ions suggest that a totally symmetric stretching motion should be observable in the isotropic Raman spectra in the range of 400–450 cm⁻¹. mdpi.com Raman spectroscopy is also a powerful tool for distinguishing between different tin oxide phases (like SnO, SnO₂, and Sn₃O₄) that may form from hydrated precursors, as each phase has a distinct Raman spectrum. aps.org

Table 2: Characteristic Raman Frequencies for Tin(II) Chloride Dihydrate

| Frequency Range (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 52 - 222 | Deformation and stretching modes of Cl-Sn-Cl, Cl-Sn-O, and Sn-Cl groups | rsc.org |

| ~247 | O-H···O hydrogen-bonded network | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for probing the structure and chemical environment of atoms in a molecule. For hydrated tin compounds, both tin and proton NMR provide complementary information regarding the metal's local environment and the nature of the associated water molecules.

Solid-State ¹¹⁹Sn NMR for Tin Local Environments

Solid-state ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) is a highly effective method for characterizing the local environment of tin atoms in crystalline and amorphous materials. Tin has three naturally occurring spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), but ¹¹⁹Sn is the most frequently used due to its higher natural abundance and sensitivity. huji.ac.il

The key parameter obtained from a ¹¹⁹Sn NMR spectrum is the chemical shift (δ), which is exceptionally sensitive to the electronic environment of the tin nucleus. This includes its oxidation state, coordination number, and the geometry of its coordination sphere. The chemical shift range for tin compounds is very wide, spanning over 2500 ppm, which allows for clear differentiation between various tin species. huji.ac.il

In the context of hydrated tin compounds and related materials like tin oxides, solid-state ¹¹⁹Sn NMR can distinguish between tin sites with different coordination. For instance, studies on stannosilicate zeolites have shown that signals between -705 to -720 ppm are characteristic of hydrated tin sites in a tetrahedral coordination environment. researchgate.net The absence of signals around -605 ppm can indicate that large domains of bulk tin dioxide are not present in the material. researchgate.net The technique is sensitive enough to detect dynamic transformations, such as the interconversion between framework Sn-O-Si sites and hydrolyzed Sn-OH/Si-OH pairs upon the addition of water. researchgate.net

Furthermore, analysis of the spinning sidebands in Magic Angle Spinning (MAS) NMR experiments provides information on the chemical shift anisotropy (CSA). The CSA is a sensitive indicator of distortions in the coordination geometry around the tin atom. nih.gov For example, a more symmetrical environment (like a perfect tetrahedron or octahedron) will result in a smaller CSA, while a distorted geometry will lead to a larger CSA. This allows for detailed insights into the structural integrity and symmetry of the tin local environment. nih.gov

Table 1: Representative ¹¹⁹Sn NMR Chemical Shifts for Different Tin Environments

| Compound Type/Tin Site | Coordination Number | Typical Chemical Shift (δ) Range (ppm) | Reference |

|---|---|---|---|

| Hydrated Tetrahedral Sn | 4 | -705 to -720 | researchgate.net |

| Bulk Tin Dioxide (SnO₂) | 6 | ~ -605 | researchgate.net |

| Framework Sn sites in Zeolites | 4 | ~ -400 | researchgate.net |

| Tin(II) Sulphide (SnS) | - | Varies | nih.gov |

| Tin(IV) Sulphide (SnS₂) | - | Varies | nih.gov |

Proton (¹H) NMR for Hydration Water and Organic Ligand Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a quantitative technique well-suited for determining the amount of hydration water in a solid sample. nih.gov The method relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to it. nih.gov

A common procedure for quantifying water of hydration involves dissolving a precisely weighed amount of the hydrated compound in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O). nih.gov D₂O is used because it is chemically similar to water but does not produce a significant ¹H NMR signal, thus allowing for the clear observation of protons from the sample. nih.gov Commercial D₂O always contains a small amount of residual HDO, which gives rise to a peak in the ¹H NMR spectrum at approximately 4.7 ppm. nih.gov

The analysis is performed by recording a ¹H spectrum of the D₂O solvent containing a known reference standard before adding the hydrated tin compound. After the compound is dissolved, a second spectrum is recorded using identical parameters. nih.gov The water of hydration from the compound will exchange its protons with the deuterium of the solvent, leading to an increase in the intensity of the residual HDO signal. By comparing the integral of the HDO peak before and after the addition of the sample, and relating it to the integral of a known signal from the compound (if applicable) or the internal standard, the number of water molecules per formula unit can be accurately calculated. nih.gov It is crucial to use optimized acquisition parameters, such as a sufficiently long relaxation delay (≥ 5 times the T1 of the slowest relaxing nucleus), to ensure the results are quantitative. nih.gov

Electron Microscopy and Morphological Characterization

Electron microscopy techniques are indispensable for the morphological characterization of materials, providing direct visualization of surface features, particle size, and shape at high resolution.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Aggregation

Scanning Electron Microscopy (SEM) is a vital tool for studying the surface topography and morphology of materials. In the analysis of tin compounds, SEM provides detailed images of the material's microstructure, revealing information about particle shape, size, and the degree of aggregation. researchgate.netresearchgate.net For instance, SEM analysis of tin oxide thin films can show whether the surface is composed of a uniform and dense microstructure or consists of discrete, aggregated nanoparticles. researchgate.net The images can resolve individual crystallites, allowing for an assessment of their morphology, such as whether they are spherical, rod-like, or have other defined shapes. This information is critical for understanding how synthesis conditions affect the final structure of the material, which in turn influences its physical and chemical properties.

Transmission Electron Microscopy (TEM) for Nanoparticle Size and Shape Analysis

Transmission Electron Microscopy (TEM) offers higher spatial resolution than SEM and is particularly suited for the characterization of nanomaterials. nih.govazonano.com TEM provides direct, high-resolution images of individual nanoparticles, enabling precise measurements of their size and shape. nih.gov Statistical analysis of TEM micrographs from a large population of particles allows for the determination of the mean particle size and the particle size distribution. sc.edu For example, TEM analysis of tin oxide nanostructures synthesized within mesoporous silica (B1680970) templates showed a mean particle size of 7.9 nm. sc.edu High-resolution TEM (HRTEM) can even resolve the atomic lattice fringes of crystalline nanoparticles, providing information about their crystal structure and defects. acs.org This level of detail is crucial for establishing structure-property relationships in nanotechnology applications. azonano.com

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to generate three-dimensional images of a material's surface topography. azooptics.com Unlike electron microscopy, AFM does not require a vacuum and can be operated in various environments. The technique provides quantitative data on surface features at the nanoscale. microtm.com

For tin compounds, particularly in the form of thin films, AFM is used to characterize the surface texture and to quantify its roughness. acs.orgimim.pl Key statistical parameters derived from AFM data include the root mean square roughness (Rq) and the average roughness (Ra). microtm.com For example, in studies of titanium nitride (TiN) thin films, AFM analysis showed that surface roughness increased with higher deposition temperatures, with Rq values of 0.41 nm and 0.69 nm for films deposited at 400 °C and 600 °C, respectively. researchgate.net This type of quantitative analysis of surface topography is essential for applications where surface properties, such as friction or optical transparency, are critical. microtm.comacs.org

Table 2: Summary of Morphological Characterization Techniques for Tin Compounds

| Technique | Information Obtained | Typical Resolution | Example Application | Reference |

|---|---|---|---|---|

| SEM | Surface morphology, particle shape, aggregation | Micrometer to Nanometer | Imaging of uniform and dense microstructure of tin oxide thin films. | researchgate.net |

| TEM | Nanoparticle size, shape, size distribution, crystallinity | Nanometer to Angstrom | Measurement of 7.9 nm mean particle size for tin oxide nanoparticles. | sc.edu |

| AFM | 3D surface topography, quantitative surface roughness (Rq, Ra) | Nanometer (lateral), Angstrom (vertical) | Quantifying surface roughness of thin films. | microtm.comresearchgate.net |

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in understanding the effects of heat on materials, revealing transformations such as dehydration, decomposition, and phase changes. For hydrated tin compounds, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly insightful.

Thermogravimetric Analysis (TGA) for Dehydration and Decomposition Pathways, and Mass Change Behavior

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is instrumental in determining the thermal stability and composition of hydrated tin compounds by precisely quantifying mass losses associated with the removal of water molecules and subsequent decomposition.

The thermal decomposition of tin(II) chloride dihydrate (SnCl₂·2H₂O) is a multi-stage process. The initial phase involves the loss of its two water molecules of hydration. While some studies show this dehydration occurring in a single step, more detailed analyses under controlled conditions can reveal a two-step process. The dehydration is then followed by the decomposition and oxidation of the anhydrous tin(II) chloride.

In a typical TGA scan, the dehydration of SnCl₂·2H₂O is observed at lower temperatures, followed by a significant mass loss at higher temperatures corresponding to the decomposition and volatilization of the tin chloride species. For instance, one study indicates a maximum weight loss occurring at 417.5 °C, with a final residue of approximately 40% at 600 °C, which is presumed to be tin oxide (SnO₂) formed in an oxidizing atmosphere. researchgate.net The theoretical mass percentage of two water molecules in SnCl₂·2H₂O is approximately 15.96%. The subsequent decomposition pathway in an inert atmosphere can be complex, involving the formation of tin(II) oxide (SnO) and volatile tin species. In the presence of air, oxidation to tin(IV) oxide (SnO₂) is the predominant reaction at elevated temperatures. researchgate.net

The analysis of anhydrous tin(II) chloride reveals that its oxidation is a liquid-solid phase transition at heating rates at or below 10 °C min⁻¹ and a gas-solid phase transition at heating rates at or above 20 °C min⁻¹. researchgate.net

Interactive Data Table: TGA Decomposition of Tin(II) Chloride Dihydrate

Below is a summary of the thermal events observed during the TGA of tin(II) chloride dihydrate.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Resulting Product |

| Dehydration | ~50 - 200 | ~16% | Anhydrous SnCl₂ |

| Decomposition/Oxidation | > 200 | Variable | SnO₂ (in air) |

Note: The exact temperatures and mass losses can vary depending on experimental conditions such as heating rate and atmosphere.

Differential Scanning Calorimetry (DSC) for Endothermic/Exothermic Processes Related to Hydration

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is crucial for identifying the energetic nature of thermal events. Endothermic processes, such as melting and dehydration, absorb energy, while exothermic processes, like crystallization and oxidation, release energy.

For tin(II) chloride dihydrate, the DSC thermogram complements the TGA data by showing distinct endothermic peaks corresponding to the energy absorbed during the removal of the water molecules. The melting of the dihydrate itself occurs at a relatively low temperature, around 37.7 °C. ecn.nl Following melting, the dehydration process begins. Each dehydration step is associated with an endothermic peak, quantifying the energy required to break the bonds between the water molecules and the tin chloride.

Following dehydration, further heating of the now anhydrous tin(II) chloride leads to its melting, which is observed as a sharp endotherm. In an oxidizing atmosphere, such as air, this is followed by an exothermic peak corresponding to the oxidation of tin(II) chloride to tin(IV) oxide (SnO₂). researchgate.net The activation energy for the melting of anhydrous SnCl₂ has been determined to be 198 kJ mol⁻¹, while the activation energy for its liquid-solid oxidation is 91 kJ mol⁻¹. researchgate.net

Interactive Data Table: DSC Events for Tin(II) Chloride Dihydrate

This table summarizes the key endothermic and exothermic events for tin(II) chloride dihydrate as observed by DSC.

| Thermal Event | Peak Temperature (°C) | Type of Process | Associated Enthalpy Change |

| Melting of Dihydrate | ~38 | Endothermic | ΔH_fusion |

| Dehydration (Step 1) | Variable | Endothermic | ΔH_dehydration1 |

| Dehydration (Step 2) | Variable | Endothermic | ΔH_dehydration2 |

| Melting of Anhydrous | ~247 | Endothermic | ΔH_fusion |

| Oxidation | > 300 | Exothermic | ΔH_oxidation |

Note: Peak temperatures and enthalpy values are dependent on the heating rate and other experimental parameters.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For hydrated tin compounds, XPS is invaluable for confirming the presence of tin, oxygen, and any other constituent elements, and for determining the oxidation state of the tin atoms. The binding energy of the core electrons is sensitive to the chemical environment of the atom.

In the case of tin(II) chloride dihydrate, an XPS survey scan would reveal the presence of Sn, Cl, O, and adventitious carbon. High-resolution spectra of the Sn 3d and O 1s regions provide detailed chemical state information.

The Sn 3d spectrum exhibits a doublet, Sn 3d₅/₂ and Sn 3d₃/₂, due to spin-orbit coupling. The binding energy of the Sn 3d₅/₂ peak is characteristic of the oxidation state. For metallic tin (Sn⁰), the Sn 3d₅/₂ peak is found at approximately 484.9 eV. xpsfitting.com In its oxidized forms, the binding energy shifts to higher values. Distinguishing between Sn(II) and Sn(IV) can be challenging as their binding energies are often very close. The Sn 3d₅/₂ peak for Sn(II) oxide (SnO) is typically around 485.9 eV, while for Sn(IV) oxide (SnO₂) it is around 486.6 eV. infn.it The presence of the electronegative chlorine atoms in tin(II) chloride would also influence the binding energy.

The O 1s spectrum is crucial for characterizing the hydrated nature of the compound. The O 1s peak for metal oxides typically appears around 530.7 eV. researchgate.net In a hydrated salt like tin(II) chloride dihydrate, an additional peak or a shoulder at a higher binding energy (around 532-533 eV) would be expected, corresponding to the oxygen in the water of hydration (H₂O). researchgate.net

Upon heating and dehydration, the O 1s peak associated with water would diminish. Subsequent oxidation to tin oxide would result in the growth of the O 1s peak characteristic of the oxide lattice.

Interactive Data Table: XPS Binding Energies for Tin Compounds

This table presents typical binding energies for tin and oxygen in various chemical states, which are used as a reference for the analysis of tin dihydrate and its decomposition products.

| Element | Orbital | Chemical State | Binding Energy (eV) |

| Tin (Sn) | 3d₅/₂ | Sn⁰ (metal) | ~484.9 xpsfitting.com |

| Tin (Sn) | 3d₅/₂ | Sn²⁺ (in SnO) | ~485.9 infn.it |

| Tin (Sn) | 3d₅/₂ | Sn⁴⁺ (in SnO₂) | ~486.6 - 486.9 infn.itresearchgate.net |

| Oxygen (O) | 1s | O²⁻ (in SnO₂) | ~530.7 researchgate.net |

| Oxygen (O) | 1s | H₂O (in hydrates) | ~532 - 533 researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Hydrated Tin Compounds

Thermal Decomposition and Dehydration Mechanisms

The thermal behavior of hydrated tin compounds is characterized by complex, often overlapping processes that include dehydration, decomposition, and changes in oxidation state. The pathway and kinetics of these transformations are highly dependent on the specific compound and the reaction atmosphere.

The thermal decomposition of hydrated tin(II) compounds is a multistep process that can lead to the formation of anhydrous tin(II) oxide (SnO) and subsequently tin(IV) oxide (SnO₂). A key precursor often studied in this context is tin(II) oxyhydroxide, Sn₆O₄(OH)₄, which can be considered a partially dehydrated form of tin(II) hydroxide (B78521).

The general pathway involves:

Dehydration: Initial heating removes water molecules. For instance, tin(II) oxide hydrate (B1144303) (SnO·xH₂O) can be gently heated to produce blue-black SnO. wikipedia.org

Decomposition to Tin(II) Oxide: Upon further heating in an inert atmosphere or air, precursors like tin(II) oxyhydroxide decompose to form tin(II) oxide (SnO). researchgate.net Studies have shown that heating Sn₆O₄(OH)₄ at temperatures up to 200°C results in the formation of SnO. researchgate.net

Oxidation to Tin(IV) Oxide: In the presence of air, the newly formed SnO is oxidized to tin(IV) oxide (SnO₂) at higher temperatures. acs.orgresearchgate.net This oxidation is an exothermic process. researchgate.net The complete conversion of SnO to SnO₂ typically occurs when samples are heated in air at temperatures around 600°C. marquette.edu

The thermal transformation of hydrated tin compounds is rarely a simple, single-step reaction. Instead, it often involves several concurrent or overlapping processes, such as dehydration and oxidation, making kinetic analysis complex. acs.orgresearchgate.net Researchers employ kinetic deconvolution methods to separate and analyze the kinetics of these individual component processes. acs.orgresearchgate.net

A mass-change process: This stage includes the initial endothermic thermal decomposition (dehydration, resulting in mass loss) and the subsequent exothermic in-situ oxidation of the intermediate SnO to SnO₂ (resulting in mass gain). acs.orgresearchgate.net

Crystal growth of SnO₂: Following the mass-change process, a distinct exothermic event corresponding to the growth of SnO₂ crystallites is often observed at higher temperatures (e.g., 700-800 K). acs.orgresearchgate.net

Redox Chemistry and Reactivity Profiles

Tin(II) compounds are well-known for their dual redox nature, capable of acting as reducing agents and undergoing oxidation.

Stannous chloride dihydrate (SnCl₂·2H₂O) is an inexpensive, common, and powerful reducing agent used widely in chemical synthesis. researchgate.netatamanchemicals.com Its reducing power is most effective in acidic solutions. atamanchemicals.comwikipedia.org The tin(II) ion (Sn²⁺) is readily oxidized to the more stable tin(IV) state (Sn⁴⁺).

Key applications of its reducing properties include:

Reduction of Nitro Groups: SnCl₂·2H₂O is used to selectively reduce aromatic nitro groups to primary amines (anilines). researchgate.netwikipedia.org

Reduction of Metal Ions: It can reduce silver and gold salts to their metallic forms. wikipedia.org A classic example is its use in silvering mirrors. wikipedia.org It also reduces iron(III) salts to iron(II). wikipedia.org

Reduction of Quinones: SnCl₂·2H₂O effectively reduces quinones to hydroquinones. atamanchemicals.comwikipedia.org

Table 1: Examples of Reductions using Tin(II) Chloride Dihydrate

| Substrate | Product | Reaction Description | Citation |

|---|---|---|---|

| Aromatic Nitro Compounds | Anilines | Selective reduction of the nitro group. | researchgate.netwikipedia.org |

| Silver Ions (Ag⁺) | Silver Metal (Ag) | Used in applications like silvering mirrors. | wikipedia.org |

| Iron(III) Ions (Fe³⁺) | Iron(II) Ions (Fe²⁺) | A common redox reaction in analytical chemistry. | wikipedia.org |

| Quinones | Hydroquinones | Reduction of the carbonyl groups in the quinone ring. | atamanchemicals.comwikipedia.org |

The oxidation of tin(II) to tin(IV) is a thermodynamically favorable process, especially in the presence of atmospheric oxygen. libretexts.org Hydrated tin(II) species can decompose upon heating in air to form tin(IV) oxides. acs.orgresearchgate.net

The pathway often begins with a hydrated precursor like tin(II) oxyhydroxide (Sn₆O₄(OH)₄). marquette.edu

Initial heating leads to the formation of an intermediate tin(II) compound, typically SnO. researchgate.netacs.org

This SnO intermediate is then oxidized by atmospheric oxygen to SnO₂. wikipedia.orgacs.org

The process can also involve the formation of mixed-valence intermediates such as Sn₃O₄, particularly when a mixed Sn(II)/Sn(IV) sample is annealed in air. marquette.edu

The ease of oxidation can be influenced by other components in the system. For instance, the oxidation of SnX₂ (where X is a halogen) by O₂ is consistent with periodic trends. marquette.edu Molten SnCl₂ can also be oxidized to form highly crystalline SnO₂ nanostructures. wikipedia.org

Acid-Base Behavior and Solution Chemistry

In aqueous solutions, hydrated tin(II) ions exhibit significant acid-base chemistry, primarily through hydrolysis. wikipedia.orglibretexts.org When a tin(II) salt like tin(II) chloride dihydrate (SnCl₂·2H₂O) is dissolved in water, the solution becomes acidic due to the hydrolysis of the Sn²⁺ ion. atamanchemicals.comlibretexts.org

The hydrolysis process involves the reaction of the aquated tin(II) ion with water molecules, leading to the formation of various mononuclear and polynuclear hydroxo complexes. researchgate.netmdpi.com To prevent hydrolysis and the precipitation of insoluble basic salts, solutions of tin(II) chloride are typically prepared in hydrochloric acid. atamanchemicals.comwikipedia.org

Key species in the solution chemistry of tin(II) include:

In Acidic Solution (pH < 2): The dominant species is the aquated ion, which can be represented as [Sn(H₂O)₃]²⁺. mdpi.comresearchgate.net

In Mildly Acidic to Neutral Solution (pH 2-8): As the pH increases, hydrolysis occurs, forming species such as [Sn(OH)]⁺, Sn(OH)₂(aq), and polynuclear complexes like [Sn₂(OH)₂]²⁺ and [Sn₃(OH)₄]²⁺ at higher tin concentrations. researchgate.netmdpi.com

In Basic Solution (pH > 10): If a strong base is added to a tin(II) salt solution, a white precipitate of hydrated tin(II) oxide (or tin(II) hydroxide, Sn(OH)₂) initially forms. wikipedia.orglibretexts.org This precipitate is amphoteric and dissolves in excess base to form stannites, with the predominant species being the trihydroxidostannate(II) ion, [Sn(OH)₃]⁻. wikipedia.orgresearchgate.net

Table 2: Predominant Tin(II) Species in Aqueous Solution at Different pH Values

| pH Range | Predominant Species | Citation |

|---|---|---|

| < 2 | [Sn(H₂O)₃]²⁺ | mdpi.comresearchgate.net |

| 2 - 8 | [Sn(OH)]⁺, Sn(OH)₂(aq), [Sn₂(OH)₂]²⁺, [Sn₃(OH)₄]²⁺ | researchgate.netmdpi.com |

| > 10 | [Sn(OH)₃]⁻ | wikipedia.orgresearchgate.net |

Compound Index

Amphoteric Nature of Hydrated Tin Oxides and Formation of Stannites

Hydrated tin oxides exhibit amphoteric behavior, meaning they can react with both acids and bases. This dual reactivity is a key characteristic of tin's chemistry in aqueous environments. Tin(II) oxide (SnO) and tin(IV) oxide (SnO2) both demonstrate this property, although their specific reactions differ.

Tin(II) oxide, which can be formed from the heating of its hydrated precursor (SnO·xH₂O), reacts with strong acids to produce tin(II) salts. researchplateau.commdpi.com In these reactions, the oxide dissolves to form aquated tin(II) ions. Conversely, in the presence of strong bases, tin(II) oxide reacts to form stannites, which are compounds containing the trihydroxostannate(II) ion, [Sn(OH)₃]⁻. researchplateau.commdpi.com Anhydrous stannites, such as K₂SnO₂ and K₂Sn₂O₃, are also known. researchplateau.com

Tin(IV) oxide (stannic oxide), which can be synthesized through various methods including the oxidation of tin or the hydrolysis of tin(IV) salts, is also amphoteric. researchgate.netresearchgate.net It dissolves in strong acids, such as concentrated hydrochloric acid, to form tin(IV) salts like tin(IV) chloride. researchgate.net When reacting with strong bases like sodium hydroxide, it forms stannates, such as sodium stannate (Na₂SnO₃). researchgate.netresearchgate.net This reactivity highlights its ability to function as a basic oxide in acidic media and an acidic oxide in basic media.

The following table summarizes the amphoteric reactions of tin oxides:

| Tin Oxide | Reactant | Products |

| Tin(II) Oxide (SnO) | Strong Acid (e.g., HCl) | Tin(II) salt (e.g., SnCl₂) + Water |

| Strong Base (e.g., NaOH) | Stannite (B86514) (e.g., Na[Sn(OH)₃]) | |

| Tin(IV) Oxide (SnO₂) | Strong Acid (e.g., HCl) | Tin(IV) salt (e.g., SnCl₄) + Water researchgate.net |

| Strong Base (e.g., NaOH) | Stannate (e.g., Na₂SnO₃) + Water researchgate.net |

Formation of Aquo and Hydroxo Complexes in Solution

In aqueous solutions, tin(II) ions have a pronounced tendency to undergo hydrolysis, leading to the formation of a series of aquo and hydroxo complexes. The specific species present in solution is highly dependent on factors such as pH and the concentration of tin ions. researchgate.net

In strongly acidic solutions, tin(II) exists primarily as aquo complexes, where water molecules act as ligands. Examples include [Sn(OH₂)₃]²⁺ and the partially hydrolyzed species [Sn(OH)(OH₂)₂]⁺. researchplateau.commdpi.com As the pH of the solution increases (becomes less acidic), further hydrolysis occurs, leading to the formation of various mononuclear and polynuclear hydroxo complexes.

Experimental studies have identified several key hydroxo species that form as the acidity decreases. These include the mononuclear complexes [Sn(OH)]⁺, Sn(OH)₂, and [Sn(OH)₃]⁻. researchgate.net In addition to these, polynuclear complexes, which contain multiple tin atoms bridged by hydroxide or oxide ions, are also formed. The most commonly cited polynuclear species are [Sn₂(OH)₂]²⁺ and [Sn₃(OH)₄]²⁺. researchplateau.comresearchgate.net The formation of these complex ions is a critical aspect of tin's aqueous chemistry and influences the precipitation of solid phases like tin(II) hydroxide and hydrated tin oxides. researchgate.net The structure of a related solid-state tin(II) oxyhydroxide, Sn₆O₄(OH)₄, consists of an octahedron of tin atoms with each face capped by an oxide or hydroxide, but the precise structure of the simple Sn(OH)₂ precipitate remains uncharacterized crystallographically. rsc.org

The equilibrium reactions for the formation of these tin(II) hydroxo complexes from the aquated Sn²⁺ ion are associated with specific hydrolysis constants, as detailed in the table below.

| Equilibrium Reaction | logK (at 298 K, infinite dilution) |

|---|---|

| Sn²⁺ + H₂O ⇌ SnOH⁺ + H⁺ | -3.53 ± 0.40 |

| Sn²⁺ + 2H₂O ⇌ Sn(OH)₂ + 2H⁺ | -7.68 ± 0.40 |

| Sn²⁺ + 3H₂O ⇌ Sn(OH)₃⁻ + 3H⁺ | -17.56 ± 0.40 |

| 2Sn²⁺ + 2H₂O ⇌ Sn₂(OH)₂²⁺ + 2H⁺ | -4.79 ± 0.05 |

| 3Sn²⁺ + 4H₂O ⇌ Sn₃(OH)₄²⁺ + 4H⁺ | -5.60 ± 0.47 |

Data sourced from Cigala et al. (2012) and Gamsjäger et al. (2012) as compiled in a NECTAR COST action report. researchgate.net

Disproportionation Reactions Involving Hydrated Tin Species

Tin is capable of existing in multiple oxidation states, primarily 0, +2, and +4. This characteristic allows tin(II) compounds to undergo disproportionation, a type of redox reaction where a single species is simultaneously oxidized and reduced.

2SnO(s) → Sn(s) + SnO₂(s) jproeng.com

This thermal disproportionation is a known degradation pathway for materials containing tin(II) oxide. jproeng.com Similarly, the thermal decomposition of the tin(II) oxyhydroxide Sn₆O₄(OH)₄ involves dehydration to form a poorly crystalline SnO intermediate, which is then susceptible to further reactions, including oxidation. nih.gov

2Sn²⁺(aq) → Sn(s) + Sn⁴⁺(aq) researchplateau.com

Hydrolysis Processes and Their Influence on Material Formation

Hydrolysis, the reaction of a substance with water, is a fundamental process in the synthesis of tin-based materials, particularly tin oxides. The controlled hydrolysis of tin precursors is a cornerstone of methods like sol-gel synthesis, allowing for precise control over the properties of the final material, such as particle size, morphology, and porosity. researchplateau.comresearchgate.net

The precursors for these syntheses are typically tin salts, like tin(II) chloride (SnCl₂·2H₂O) and tin(IV) chloride (SnCl₄·5H₂O), or tin alkoxides, such as tin tetrabutoxide (Sn(OBuⁿ)₄). researchplateau.comresearchgate.netjproeng.com The hydrolysis of these precursors initiates a series of condensation reactions, where intermediate hydroxo- and oxo-species link together. This process leads to the formation of a 'sol' (a colloidal suspension of solid particles in a liquid) which can then evolve into a 'gel' (a continuous solid network). wikipedia.org

Several key parameters critically influence the hydrolysis and subsequent material formation:

pH: The pH of the reaction medium dictates the rate of hydrolysis and the nature of the tin species formed. For example, adding hydrochloric acid to a tin chloride solution can suppress the hydrolysis rate, leading to smaller nanoparticles. researchgate.net Conversely, increasing the pH by adding a base like ammonia (B1221849) accelerates hydrolysis and condensation. researchgate.netjproeng.com Local pH changes can also be used to direct the precipitation of specific tin oxyhydroxide phases. nih.gov

Precursor Concentration: The initial concentration of the tin precursor can affect the supersaturation of the solution, which in turn influences the nucleation and growth of nanoparticles. researchgate.net Higher initial ion concentrations generally lead to the formation of larger nanoparticles. researchgate.net

Additives: Stabilizing agents or chelating ligands are often used to control the reaction kinetics. Citric acid, for example, can be used in sol-gel synthesis to slow down the hydrolysis and condensation of tin precursors, which helps in obtaining smaller, more uniform nanoparticles. researchgate.net

Solvent: The choice of solvent (e.g., water vs. ethanol) affects the solubility of precursors and intermediates, thereby influencing the reaction pathways. researchgate.net

By carefully controlling these hydrolysis conditions, researchers can tailor the microstructure of tin oxide materials. For example, sol-gel methods can produce nanocrystalline SnO₂ with high surface area, while modifying the hydrolysis of tin(IV) alkoxides with specific ligands can create materials with controlled porosity. researchgate.netresearchgate.net The understanding and manipulation of hydrolysis processes are therefore essential for the rational design and fabrication of functional tin-based materials for applications ranging from gas sensors and solar cells to catalysts. researchplateau.commdpi.com

Theoretical and Computational Chemistry Studies of Hydrated Tin Systems

Quantum Mechanical Calculations of Electronic Structure and Bonding

Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties and geometric arrangements of hydrated tin compounds. These calculations solve the Schrödinger equation for a given system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) has become a principal method for studying the electronic structure of tin-containing materials, including hydrated systems. mdpi.comsci-hub.se DFT calculations are used to investigate structural, electronic, and electrical properties of compounds like tin dioxide (SnO₂). sci-hub.se By modeling the system and applying the principles of DFT, researchers can predict properties such as band gap and electron density of states. tsijournals.com For instance, first-principles calculations based on DFT have been employed to study the effects of dopants on the electronic properties of tin dioxide crystals. sci-hub.se

Ab initio investigations, which are computationally intensive but highly accurate, have been performed on hydrated tin(II) ions, [Sn(H₂O)n]²⁺, using methods like Hartree-Fock and Møller-Plesset (MP2) perturbation theory. mdpi.com These studies calculate energies, structures, and vibrational frequencies, which can be compared with experimental data where available. mdpi.com The choice of effective core potentials and basis sets is crucial for obtaining accurate results in these calculations. mdpi.com

| Parameter | Description | Example Application |

|---|---|---|

| Functional | Approximation for the exchange-correlation energy in DFT. | PBEsol functional with D3 Grimme dispersion correction for modeling adsorption on tin oxide surfaces. mdpi.com |

| Basis Set | A set of mathematical functions used to represent the electronic wave function. | CEP, LANL2, and SDD effective core potentials combined with basis sets like 6-31G* for studying hydrated tin(II) ions. mdpi.com |

| Effective Core Potential (ECP) | Approximation that replaces the core electrons of an atom with an effective potential. | Used in calculations involving heavy atoms like tin to reduce computational cost. mdpi.com |

A defining feature of tin(II) compounds is the presence of a 5s² lone pair of electrons. stackexchange.com The extent to which this lone pair influences the coordination geometry is a subject of significant computational investigation. When the lone pair is "stereochemically active," it occupies a position in the coordination sphere, leading to distorted geometries. stackexchange.comnih.gov This is in contrast to a "stereochemically inactive" lone pair, which resides in a non-directional s-orbital and does not affect the molecular shape. stackexchange.com

Computational studies have shown that the stereochemical activity of the lone pair in tin(II) compounds is influenced by the nature of the coordinating ligands and the degree of orbital hybridization. nih.govresearchgate.net For example, in tin(II) oxides and fluorides, the lone pair is typically found to be highly stereoactive, resulting in distorted coordination environments. stackexchange.comresearchgate.net This is often rationalized by the hybridization of tin's 5s and 5p orbitals. mdpi.com DFT calculations can be used to model these systems and quantify the extent of lone pair expression and its effect on the crystal structure and physical properties. nih.govnih.gov The repulsion between stereochemically active lone pairs can also lead to significant structural distortions. nih.govnih.gov

Molecular Dynamics Simulations for Hydration Shells and Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For hydrated tin systems, MD simulations provide a dynamic picture of the interactions between the tin ion and surrounding water molecules, revealing the structure and dynamics of the hydration shells. nih.govnih.gov

These simulations can determine key properties such as the coordination number of the tin ion and the average tin-oxygen bond distances in the hydration shells. mdpi.com For instance, a combined Quantum Mechanics/Molecular Mechanics (QM/MM) MD study of the tin(II) ion in aqueous solution found a coordination number of eight, with Sn-O distances peaking at 2.5 Å. mdpi.com The structure and dynamics of water molecules in the hydration shell are significantly different from those in bulk water. nih.gov MD simulations can quantify these differences by calculating properties like residence times of water molecules in the hydration shell and their rotational and translational dynamics. nih.gov

| Property | Finding | Reference |

|---|---|---|

| Coordination Number | Variable, between three and six, with trigonal pyramidal (3) and see-saw (4) being most likely in some studies. Other QM/MM-MD studies suggest a coordination number of eight. | mdpi.com |

| Sn-O Distance | X-ray and EXAFS data suggest a Sn-O distance of 2.2-2.3 Å. QM/MM-MD studies found a peak at 2.5 Å. | mdpi.com |

| Hydration Shell Dynamics | The dynamics of water molecules in the first hydration layer are significantly slower than in bulk water. | nih.govnih.gov |

Computational Modeling of Surface Interactions and Adsorption Phenomena

Computational modeling is instrumental in understanding the interactions that occur at the interface between hydrated tin systems and other materials. matec-conferences.org DFT and other computational methods can be used to model the adsorption of molecules onto the surfaces of tin-containing materials, such as tin oxides. mdpi.com These models can predict the most favorable adsorption sites, the binding energies of adsorbates, and the changes in electronic structure that occur upon adsorption. matec-conferences.org

For example, DFT has been used to model the adsorption of CO₂ on rutile metallic oxide surfaces, including SnO₂. mdpi.com Such studies provide insights into the catalytic potential of these materials. mdpi.com Similarly, computational studies have examined the adsorption of water on various metal and metal oxide surfaces, which is crucial for understanding processes like corrosion and surface functionalization. matec-conferences.orgrsc.org These simulations can reveal details about the nature of the bonding between the adsorbate and the surface, such as whether it is physisorption or chemisorption, and can identify whether the adsorption is molecular or dissociative. rsc.orgrsc.org

Prediction of Spectroscopic Signatures and Reaction Energetics

A significant application of computational chemistry is the prediction of spectroscopic properties and the energetics of chemical reactions. rsc.org By calculating the vibrational frequencies of hydrated tin species, researchers can predict their Raman and infrared spectra. mdpi.com For instance, calculations on [Sn(H₂O)₃]²⁺ suggest that the inclusion of a second hydration sphere significantly increases the vibrational frequency of the totally symmetric stretching motion, predicting an observable band in the isotropic Raman spectra in the range of 400–450 cm⁻¹. mdpi.com